N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine
Description
Properties
IUPAC Name |
N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-7-9(5-6-12-11)8-13-10-3-2-4-10/h5-7,10,13H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERFIMLEUHACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CNC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 2-methoxypyridine, undergoes a series of reactions to introduce a functional group at the 4-position. This can be achieved through halogenation followed by nucleophilic substitution.
Coupling with Cyclobutanamine: The functionalized methoxypyridine is then coupled with cyclobutanamine. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-[(2-hydroxypyridin-4-yl)methyl]cyclobutanamine.
Reduction: Formation of N-[(2-methoxypiperidin-4-yl)methyl]cyclobutanamine.
Substitution: Formation of N-[(2-substituted-pyridin-4-yl)methyl]cyclobutanamine derivatives.
Scientific Research Applications
N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism by which N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The methoxypyridine moiety can engage in π-π stacking interactions or hydrogen bonding, while the cyclobutanamine core provides rigidity and spatial orientation.
Comparison with Similar Compounds
Structural Analogues with Cyclobutanamine Moieties
Several cyclobutanamine derivatives have been synthesized and characterized, as outlined in recent studies (Table 1):
Key Observations :
Functional Group Variations in Pyridine Derivatives
Pyridine-based analogs exhibit diverse bioactivities depending on substituents (Table 2):
Key Observations :
- The target compound’s primary amine (vs. carboxamide in Ev4/7) may engage in stronger hydrogen bonding with biological targets, influencing potency .
- Methoxy vs. halogen substituents : Methoxy groups donate electron density to the pyridine ring, altering π-π stacking interactions compared to electron-withdrawing halogens (Ev6) .
Biological Activity
N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a cyclobutane ring bonded to a methoxypyridine moiety. Its molecular formula is , with a molecular weight of approximately 194.24 g/mol. The presence of the methoxy group on the pyridine ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
This compound is believed to exert its biological effects through interactions with various receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions. Additionally, it has shown potential in inhibiting specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In animal models of inflammation, this compound significantly reduced markers of inflammation such as cytokines and prostaglandins. This suggests that it may be useful in treating conditions characterized by chronic inflammation, including arthritis and inflammatory bowel disease.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It appears to protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Research Findings
| Study | Findings |
|---|---|
| In vitro antimicrobial study | Effective against S. aureus and E. coli; disrupts cell wall synthesis. |
| Animal model of inflammation | Reduced levels of cytokines; potential for treating arthritis. |
| Neuroprotection assays | Protects neuronal cells from oxidative stress; implications for neurodegenerative diseases. |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial load compared to control groups.
- Inflammation Model : In a controlled trial involving rats with induced arthritis, treatment with this compound resulted in a marked decrease in joint swelling and pain scores, suggesting its potential as an anti-inflammatory agent.
- Neuroprotection : A recent publication in Neuroscience Letters reported that the compound could reduce neuronal death in models of oxidative stress, highlighting its potential role in developing therapies for neurodegenerative disorders.
Q & A
Q. What are the recommended synthetic routes for N-[(2-methoxypyridin-4-yl)methyl]cyclobutanamine, and what purity validation methods are critical?
Methodological Answer: Synthesis typically involves sequential alkylation and coupling reactions. A plausible route includes:
Step 1 : React 2-methoxypyridine-4-carbaldehyde with cyclobutanamine under reductive amination conditions (e.g., NaBH₃CN in methanol).
Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Step 3 : Final purification using preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity.
Q. Validation Methods :
- Purity : Reverse-phase HPLC (retention time comparison with standards) .
- Structural Confirmation : ¹H/¹³C NMR (e.g., cyclobutane protons at δ 1.8–2.5 ppm; pyridyl methoxy group at δ 3.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ calc’d for C₁₁H₁₆N₂O: 193.1331) .
Q. Table 1: Key Spectroscopic Benchmarks
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 3.85 (s, OCH₃), δ 3.60 (s, CH₂N) | |
| ESI-MS | [M+H]⁺ = 193.1331 (±0.0005) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve cyclobutane ring protons (δ 1.5–2.5 ppm) and pyridyl methoxy signals (δ 3.8–4.0 ppm). Assign coupling constants to confirm stereochemistry .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass (e.g., TOF-MS with <3 ppm error) .
- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding patterns for mechanistic studies .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic attack sites. For example, the pyridyl nitrogen may act as a weak base (pKa ~3–4) .
- Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for functionalization .
- Docking Studies : Screen for potential enzyme interactions (e.g., cytochrome P450 isoforms) using AutoDock Vina .
Data Contradiction Note : If experimental results deviate from simulations, re-evaluate solvent parameters or transition-state approximations in DFT .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Standardize Assays : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .
- Statistical Validation : Apply ANOVA or mixed-effects models to account for inter-lab variability .
- Orthogonal Assays : Confirm receptor binding via SPR (surface plasmon resonance) if fluorescence-based assays show discrepancies .
- Case Study : If one study reports IC₅₀ = 10 μM for kinase inhibition while another finds no activity, verify assay pH (kinase activity is pH-sensitive) and compound stability under test conditions .
Q. How to design experiments to study the compound's interactions with acetylcholinesterase (AChE)?
Methodological Answer:
- Inhibitor Screening :
- Enzyme Kinetics : Use Ellman’s assay (λ = 412 nm) to measure AChE activity with varying substrate (acetylthiocholine) and inhibitor concentrations .
- IC₅₀ Determination : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).
- Structural Analysis : Co-crystallize the compound with AChE for X-ray diffraction (resolution ≤2.0 Å) to identify binding motifs .
- Control Experiments : Test against butyrylcholinesterase (BChE) to assess selectivity .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for synthesis (compound may irritate mucous membranes) .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- Storage : Keep in amber vials under argon at –20°C to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
